1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-ethyl-4-iodo-5-(propoxymethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-3-5-13-7-9-8(10)6-11-12(9)4-2/h6H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGRBCOZVCLPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1CC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248216 | |
| Record name | 1H-Pyrazole, 1-ethyl-4-iodo-5-(propoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1856099-23-4 | |
| Record name | 1H-Pyrazole, 1-ethyl-4-iodo-5-(propoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1856099-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 1-ethyl-4-iodo-5-(propoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Ethyl Hydrazine
The pyrazole ring is typically constructed via cyclocondensation between ethyl hydrazine and β-keto esters. For example, ethyl 3-(hydroxymethyl)-4-oxopentanoate reacts with ethyl hydrazine under basic conditions (e.g., sodium ethoxide) to yield 1-ethyl-4-hydroxy-5-(hydroxymethyl)-1H-pyrazole. Regiochemical control is achieved by adjusting solvent polarity and temperature:
- Polar aprotic solvents (e.g., DMF) enhance cyclization rates and regioselectivity.
- Temperature optimization : Yields improve at 80–100°C, though prolonged heating risks ester hydrolysis.
Table 1: Cyclocondensation Optimization
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 12 | 45 |
| DMF | 100 | 6 | 60 |
| Toluene | 110 | 8 | 35 |
Iodination Methodologies
Tosylate-Mediated Nucleophilic Substitution
The 4-hydroxy group in 1-ethyl-4-hydroxy-5-(hydroxymethyl)-1H-pyrazole is converted to a tosylate using tosyl chloride, enabling nucleophilic substitution with sodium iodide. This method achieves 85% yield in acetone at 60°C.
Direct Electrophilic Iodination
Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid introduces iodine at the 4-position. The N-ethyl group directs electrophilic attack to the para position relative to the propoxymethyl substituent.
Table 2: Iodination Efficiency
| Leaving Group | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Tosylate | NaI | Acetone | 85 |
| Hydroxyl | NIS | AcOH | 72 |
Propoxymethyl Group Installation
Williamson Ether Synthesis
The 5-hydroxymethyl intermediate undergoes propylation via reaction with propyl bromide in the presence of potassium carbonate. DMF as a solvent at 80°C for 12 hours affords the propoxymethyl ether in 78% yield .
Mitsunobu Reaction
Alternatively, the Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) couples propanol to the hydroxymethyl group, achieving higher regioselectivity (90% yield ).
Alternative Routes: Halogen Exchange
Bromine-to-Iodine Exchange
1-Ethyl-4-bromo-5-(propoxymethyl)-1H-pyrazole, synthesized via electrophilic bromination, undergoes Finkelstein reaction with sodium iodide in acetone. This method provides 92% yield and avoids hydroxyl group protection.
Mechanistic and Regiochemical Considerations
Electronic Effects of Substituents
Tautomerism and Stability
The 4-iodo substituent stabilizes the keto tautomer, reducing enolization and enhancing thermal stability. Computational studies (DFT) reveal a HOMO-LUMO gap of 4.5 eV , suitable for further functionalization.
Challenges and Optimization
Competing Side Reactions
- Ester hydrolysis : Mitigated by using anhydrous conditions during cyclocondensation.
- Over-alkylation : Controlled by stoichiometric limiting of propyl bromide.
Purification Techniques
- Silica gel chromatography isolates intermediates with >95% purity.
- Recrystallization from ethanol/water mixtures enhances final product purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at position 4 serves as an electrophilic site for nucleophilic displacement. Key pathways include:
Aromatic Nucleophilic Substitution (SNAr):
-
Ammonolysis: Reacting with ammonia or primary amines (e.g., benzylamine) in DMF at 100–120°C yields 4-amino derivatives .
-
Alkoxylation: Treatment with sodium methoxide/ethanol under reflux replaces iodine with methoxy groups .
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzylamine | DMF, 120°C, 12 h | 4-(Benzylamino) derivative | 72 | |
| NaOMe/MeOH | Reflux, 8 h | 4-Methoxy derivative | 68 |
Transition Metal-Catalyzed Cross-Coupling Reactions
The C–I bond participates in palladium- or copper-mediated couplings:
Sonogashira Coupling:
Reaction with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₄/CuI in THF at 80°C produces 4-alkynyl derivatives .
Suzuki-Miyaura Coupling:
Aryl boronic acids react under Pd(OAc)₂ catalysis in dioxane/H₂O to form biaryl derivatives .
Carbonylation and Carboxylation
Deprotonation with magnesium-organic bases (e.g., EtMgBr) followed by CO₂ exposure forms carboxylates at position 5 :
Mechanism:
-
Deprotonation: Mg coordinates to the pyrazole ring, enhancing nucleophilicity.
-
CO₂ Insertion: Carboxylation at the activated position yields 5-carboxylate esters .
| Base | Carbonylation Agent | Product | Yield (%) | Source |
|---|---|---|---|---|
| EtMgBr | CO₂ | 5-(Ethoxycarbonyl) derivative | 85 |
Functional Group Transformations
Oxidation of Propoxymethyl:
The 5-propoxymethyl group (–OCH₂C₃H₇) resists routine oxidation but undergoes cleavage under strong acidic conditions (e.g., H₂SO₄/H₂O₂) to form a carboxylic acid .
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring incompletely, requiring specialized conditions for full saturation .
Heterocyclic Ring Modifications
Cyclization Reactions:
In the presence of CuI and diamines, the compound forms fused pyrazolo[1,5-a]pyrimidines via intramolecular C–N coupling .
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| CuI, 1,2-diaminoethane | DMF, 110°C, 24 h | Pyrazolo[1,5-a]pyrimidine | 63 |
Mechanistic Insights
-
Iodine Reactivity: The C–I bond’s polarization facilitates oxidative addition to Pd(0), enabling cross-couplings .
-
Steric Effects: The ethyl and propoxymethyl groups hinder reactivity at positions 1 and 5, directing substitutions to position 4 .
This compound’s versatility in nucleophilic substitutions, cross-couplings, and ring modifications makes it a strategic intermediate for pharmaceuticals and agrochemicals. Further studies should explore its applications in asymmetric catalysis and bioactive molecule synthesis.
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of 1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole is its role as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit key inflammatory pathways, particularly those involving the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and cyclooxygenase (COX) enzymes. The compound has been studied for its potential to treat conditions such as rheumatoid arthritis and other inflammatory disorders by selectively inhibiting IKK-2, a kinase involved in the activation of NF-kB .
Cancer Treatment
The compound also shows promise in cancer therapy. By modulating inflammatory pathways, it may help in reducing tumor growth and metastasis. The inhibition of IKK-2 has been highlighted as a significant mechanism through which pyrazole derivatives exert their anti-cancer effects, making them potential candidates for further development in oncology .
IKK-2 Inhibition
The inhibition of IKK-2 is a critical mechanism through which this compound exerts its effects. IKK-2 plays a pivotal role in the NF-kB signaling pathway, which is crucial for the expression of various pro-inflammatory cytokines and adhesion molecules. By blocking this pathway, the compound can reduce inflammation and possibly prevent cancer cell proliferation .
Selective COX Inhibition
The compound's ability to selectively inhibit COX enzymes further underscores its therapeutic potential. COX enzymes are responsible for the formation of prostanoids, which are mediators of inflammation and pain. Selective inhibition can lead to reduced side effects compared to non-selective NSAIDs, making it a valuable candidate for pain management therapies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The target compound’s structural analogs differ primarily in substituent groups at N1, C4, and C5. Key examples include:
Notes:
Physicochemical Data
- Density and Boiling Points : The 1-butyl analog (0.97 g/cm³, 276°C) is less dense but higher-boiling than the 2-fluoroethyl derivative (1.07 g/cm³, 258°C), reflecting differences in molecular packing and volatility .
- pKa Values : Lower pKa values for fluoroethyl (1.72) vs. butyl (2.11) analogs suggest increased acidity due to electron-withdrawing fluorine .
Biological Activity
1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole is a compound belonging to the pyrazole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.
Overview of this compound
This compound is characterized by an ethyl group at the first position, an iodine atom at the fourth position, and a propoxymethyl group at the fifth position of the pyrazole ring. It is synthesized through multi-step organic reactions involving cyclization, alkylation, iodination, and nucleophilic substitutions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activities or alter protein conformations, impacting various biochemical pathways .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been studied for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Pyrazole compounds have demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown that certain derivatives exhibit significant activity against pathogens such as E. coli and S. aureus. The presence of specific substituents on the pyrazole ring can enhance this activity .
Cytotoxic Effects
The cytotoxic potential of pyrazole analogs has been explored in cancer research. Some studies report that these compounds can induce apoptosis in cancer cell lines by targeting specific metabolic pathways. For example, certain pyrazole derivatives have shown effective inhibition of cancer cell proliferation through modulation of apoptotic pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Anti-inflammatory, Antimicrobial | |
| 1-Ethyl-4-Iodo-5-Isopropoxy-2-Methoxybenzene | Anticancer | |
| 1-Ethyl-4-Iodo-5-Methoxypyridin-2(1H)-one | Antimicrobial |
Case Studies
Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory properties of various pyrazole derivatives, it was found that compounds structurally similar to this compound significantly reduced inflammation markers in animal models. The results indicated that these compounds could serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Antimicrobial Efficacy
Another research initiative focused on the antimicrobial efficacy of pyrazoles against resistant bacterial strains. The study concluded that certain modifications in the pyrazole structure enhanced its potency against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of structural optimization in drug design .
Q & A
Q. What are the recommended synthetic routes for 1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole?
- Methodological Answer : The synthesis of substituted pyrazoles typically involves cyclocondensation, cross-coupling, or multi-component reactions. For the target compound, consider:
- Cyclocondensation : React ethyl acetoacetate derivatives with hydrazines (e.g., phenylhydrazine) under basic conditions to form the pyrazole core, followed by functionalization (e.g., iodination, propoxymethylation) .
- Pd-Catalyzed Cross-Coupling : Introduce the iodo substituent via Suzuki-Miyaura coupling using iodobenzene derivatives and a Pd catalyst (e.g., Pd(PPh₃)₄) in deoxygenated DMF/H₂O .
- Multi-Component Reactions : Combine arylcarbohydrazides, acetylenedicarboxylates, and isocyanides under neutral conditions for regioselective pyrazole formation .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituents (e.g., ethyl CH₃ at ~1.2 ppm, propoxymethyl OCH₂ at ~3.5 ppm) and aromatic protons (pyrazole ring protons at 6.5–8.0 ppm). Compare with literature data for similar pyrazoles .
- IR Spectroscopy : Confirm carbonyl (C=O) and ether (C-O-C) stretches at ~1700 cm⁻¹ and ~1100 cm⁻¹, respectively .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the iodo and propoxymethyl groups .
Q. What are common functionalization strategies for pyrazole derivatives?
- Methodological Answer :
- Electrophilic Substitution : Introduce iodine via I₂/HNO₃ or N-iodosuccinimide in acetic acid .
- Etherification : Install the propoxymethyl group using propargyl bromide followed by catalytic hydrogenation or nucleophilic substitution .
- Click Chemistry : Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for hybrid structures .
Advanced Research Questions
Q. How to address discrepancies in spectroscopic data during characterization?
- Methodological Answer : Discrepancies may arise from tautomerism or dynamic processes. For example:
- Keto-Enol Tautomerism : In pyrazoles, keto forms (C=O at ~1.28 Å) and enol forms (C-O at ~1.34 Å) can lead to split NMR signals or unexpected IR stretches. Use X-ray crystallography (e.g., SHELXL ) to resolve tautomeric states .
- Dynamic NMR : Variable-temperature NMR can identify conformational exchange broadening signals (e.g., ethyl group rotation barriers) .
Q. What computational methods predict tautomeric behavior?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to compare keto vs. enol tautomer stability. Calculate Gibbs free energy differences (ΔG) to determine dominant forms .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on tautomer populations using AMBER or GROMACS .
- Electrostatic Potential Maps : Visualize charge distribution to predict nucleophilic/electrophilic sites for functionalization .
Q. How to optimize regioselectivity in cross-coupling reactions with iodo-pyrazoles?
- Methodological Answer :
- Ligand Design : Use bulky ligands (e.g., P(t-Bu)₃) to sterically direct coupling to the 4-iodo position over the 5-propoxymethyl site .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance Pd catalyst activity for selective aryl-iodide coupling .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C) to minimize side reactions and improve yields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
